N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them highly versatile in various chemical reactions and biological interactions.
Preparation Methods
The synthesis of N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and the product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives Major products formed from these reactions include ketone, amine, and substituted benzothiazole derivatives
Scientific Research Applications
N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties
Medicine: Investigated for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential antimicrobial agent .
Comparison with Similar Compounds
N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Studied for its potential anti-inflammatory effects.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals .
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-(7-hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-5(13)11-7-3-4-8-10(9(7)14)15-6(2)12-8/h3-4,14H,1-2H3,(H,11,13) |
InChI Key |
VVYDBGMEZIYKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)NC(=O)C)O |
Origin of Product |
United States |
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